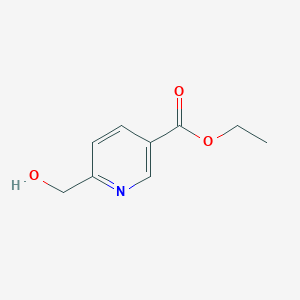

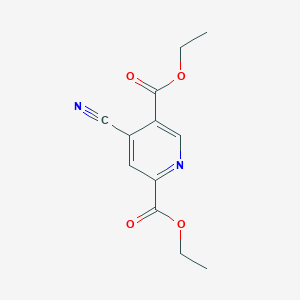

2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-Diethyl 4-cyanopyridine-2,5-dicarboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It has a molecular weight of 248.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The melting point of “this compound” is 67 degrees Celsius . It is a solid in its physical form .Scientific Research Applications

Chemical Synthesis and Characterization

Studies on heterocyclic compounds reveal the transformation of 2-aminopyridines with diethyl succinylsuccinate, leading to the synthesis of quinacridones and their oxidation products. This research lays the groundwork for understanding the chromophoric properties of these compounds, comparing their chromophores to those of quinacridones (Altiparmakian, 1978).

Further research delves into the synthesis and properties of new derivatives of ethyl tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. These studies not only explore the condensation reactions of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates but also examine the alkylation processes to afford N-1 substituted derivatives, expanding the chemical repertoire of pyridine derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Another avenue of research investigates the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, showcasing the versatility of pyridine derivatives in synthesizing complex heterocyclic structures (Balogh, Hermecz, Simon, & Pusztay, 2009).

Pharmacological Potential

Research into 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid derivatives has uncovered potential pharmacological activities. For instance, certain compounds synthesized through the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate demonstrated pharmacological activity, hinting at the possible therapeutic applications of these molecules (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Material Science and Optoelectronics

In material science, the study of conjugated polymers incorporating 2,2‘-bipyridine moieties has shown that these materials serve as precursors for conjugated metallo-supramolecular networks. Such networks exhibit intriguing optoelectronic properties due to the formation of BipyPPE−metal−BipyPPE cross-links, underscoring the utility of pyridine derivatives in developing advanced materials with potential applications in electronics and photonics (Kokil, Yao, & Weder, 2005).

Safety and Hazards

Properties

IUPAC Name |

diethyl 4-cyanopyridine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-11(15)9-7-14-10(5-8(9)6-13)12(16)18-4-2/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQGCLRCSILGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)